5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride
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Overview
Description
5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride: is a chemical compound with the molecular formula C7H11N3O2·HCl It is a derivative of imidazolidine-2,4-dione, which is known for its biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride typically involves the reaction of cyclobutylamine with imidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperatures.
Substitution: Halogens, alkylating agents; conditions: organic solvent, room temperature to reflux.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. It serves as a precursor for the preparation of various biologically active molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies.
Medicine: The compound is explored for its pharmacological properties, including anticonvulsant and antibacterial activities. It is being investigated as a potential therapeutic agent for the treatment of neurological disorders and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of certain chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the cyclobutyl and amino groups.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in place of one of the nitrogen atoms in the imidazolidine ring.
Hydantoin: Another structurally related compound with a five-membered ring containing nitrogen and oxygen atoms.
Uniqueness: 5-(3-Aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride is unique due to the presence of the cyclobutyl and amino groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(3-aminocyclobutyl)imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-3(2-4)5-6(11)10-7(12)9-5;/h3-5H,1-2,8H2,(H2,9,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFIFQWISHWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2C(=O)NC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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